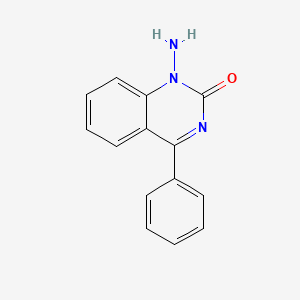

2(1H)-Quinazolinone, 1-amino-4-phenyl-

Description

Historical Trajectory and Evolution of Quinazolinone Research

The history of quinazolinone chemistry is a significant thread in the larger tapestry of heterocyclic chemistry. The journey began in 1869 when Griess accomplished the first synthesis of a quinazoline (B50416) derivative. nih.gov The parent compound, quinazoline, was named by Widdege, and its synthesis was later achieved by Gabriel in 1903. researchgate.net The first synthesis of a quinazolinone compound also dates back to 1869 and is attributed to the reaction of anthranilic acid with cyanogen. researchgate.net

Early research primarily focused on the fundamental synthesis and characterization of the quinazolinone core. A key historical synthesis is the Niementowski Quinazolinone Synthesis, which involves the condensation of anthranilic acid with amides. nih.gov Over the decades, research evolved from basic synthesis to the exploration of the scaffold's vast chemical space. The discovery that the quinazolinone ring is a core component of over 200 naturally occurring alkaloids spurred significant interest. nih.gov This led to extensive investigations into the pharmacological potential of both natural and synthetic derivatives, establishing the quinazolinone scaffold as a cornerstone in modern drug discovery. nih.gov

Structural Classification and Isomeric Forms of Quinazolinones: Emphasizing the 2(1H)-Quinazolinone Core

The fundamental structure of quinazolinone is a quinazoline ring that incorporates a carbonyl (oxo) group. wikipedia.org This structural feature gives rise to key isomeric forms, which are differentiated by the position of the carbonyl group on the pyrimidine (B1678525) ring. The primary isomers are 2(1H)-quinazolinone and 4(3H)-quinazolinone, with the latter being the more commonly studied and prevalent form in nature. nih.govresearchgate.netwikipedia.org

Further classification is based on the degree of oxidation and substitution patterns. The main structural classes are:

2(1H)-Quinazolinone: The carbonyl group is at the C2 position.

4(3H)-Quinazolinone: The carbonyl group is at the C4 position.

2,4(1H,3H)-Quinazolinedione: Carbonyl groups are present at both C2 and C4 positions. nih.govresearchgate.net

The 2(1H)-quinazolinone core, the focus of this article, is characterized by the lactam functionality within the pyrimidine ring, adjacent to the point of fusion with the benzene (B151609) ring. This arrangement dictates its specific chemical properties, including its hydrogen bonding capabilities and reactivity, distinguishing it from the more common 4(3H)-isomer. The numbering of the heterocyclic system, as proposed by Paal and Bush in 1889, is crucial for unambiguously defining the position of substituents. nih.gov In the case of 1-amino-4-phenyl-2(1H)-quinazolinone, the amino group is attached to the nitrogen at position 1 (N1), and the phenyl group is at the carbon at position 4 (C4).

| Isomeric Core Structure | Position of Carbonyl Group | Systematic Name |

| 2(1H)-Quinazolinone | C2 | Quinazolin-2(1H)-one |

| 4(3H)-Quinazolinone | C4 | Quinazolin-4(3H)-one |

| 2,4(1H,3H)-Quinazolinedione | C2 and C4 | Quinazoline-2,4(1H,3H)-dione |

Rationale for Academic Investigation of 1-amino-4-phenyl-2(1H)-Quinazolinone Derivatives

The academic pursuit of novel quinazolinone derivatives is driven by the scaffold's proven track record as a "privileged structure" in medicinal chemistry. nih.gov The stability of the core ring system allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to interact with specific biological targets.

The quinazolinone nucleus is of immense significance due to the broad spectrum of biological activities its derivatives have been shown to possess. These activities are extensive and include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties, among others. nih.govnih.govnih.gov This wide-ranging bioactivity has cemented the quinazolinone scaffold as a valuable template for the design of new therapeutic agents. researchgate.net The ring system is generally stable against metabolic degradation pathways like oxidation and reduction, which is a desirable feature for drug candidates. nih.gov Its presence in numerous natural alkaloids and clinically approved drugs further underscores its importance and provides a strong rationale for the continued synthesis and evaluation of new analogues. nih.gov

While the majority of published research focuses on the 4(3H)-quinazolinone isomer, the principles of medicinal chemistry allow for a rational analysis of the specific substitutions on the 2(1H)-quinazolinone core. The rationale for investigating the 1-amino-4-phenyl substitution pattern stems from established structure-activity relationships (SAR) in related heterocyclic systems.

The 1-Amino Group: The introduction of an amino group at the N1 position introduces a primary amine functionality. This group can act as a hydrogen bond donor, a crucial interaction for binding to biological macromolecules like enzymes and receptors. The presence and position of amino groups are known to be critical for the biological activity of many quinazoline derivatives. nih.govnih.gov For instance, studies on other isomers have shown that amino substitutions can confer or enhance anticonvulsant and anticancer activities. nih.gov The amino group at N1 can also significantly alter the electronic properties of the heterocyclic ring and may serve as a synthetic handle for further derivatization.

The 4-Phenyl Group: The attachment of a phenyl ring at the C4 position introduces a large, hydrophobic substituent. Aromatic rings are pivotal for engaging in various non-covalent interactions, including π-π stacking and hydrophobic interactions with target proteins. SAR studies on the 4(3H)-quinazolinone scaffold have consistently demonstrated that a phenyl ring at the C2 or C3 position is essential for certain biological activities, such as DHFR inhibition and anticancer effects. nih.govrsc.org By analogy, a phenyl group at the C4 position of the 2(1H)-isomer is hypothesized to play a similar role in target recognition. The phenyl ring can also be substituted with various functional groups to modulate properties like solubility, electronic character, and metabolic stability, thereby optimizing the pharmacological profile of the parent compound. acs.org

The combination of a hydrogen-bonding amino group and a bulky, hydrophobic phenyl group on the 2(1H)-quinazolinone scaffold creates a molecule with distinct stereoelectronic features, providing a strong impetus for its synthesis and academic investigation as a potential bioactive agent.

Structure

3D Structure

Properties

CAS No. |

55271-19-7 |

|---|---|

Molecular Formula |

C14H11N3O |

Molecular Weight |

237.26 g/mol |

IUPAC Name |

1-amino-4-phenylquinazolin-2-one |

InChI |

InChI=1S/C14H11N3O/c15-17-12-9-5-4-8-11(12)13(16-14(17)18)10-6-2-1-3-7-10/h1-9H,15H2 |

InChI Key |

WUTHTGMUBJJUMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1h Quinazolinone, 1 Amino 4 Phenyl and Analogues

Strategic Approaches to 2(1H)-Quinazolinone Ring Construction

The formation of the bicyclic quinazolinone system is the cornerstone of synthesizing the target compound. Modern organic synthesis has provided a diverse toolkit for this purpose, ranging from the adaptation of classical named reactions to the development of highly efficient catalytic and multi-component strategies.

Classical and Named Syntheses Adapted for 2(1H)-Quinazolinones (e.g., Niementowski-type modifications)

Classical methods for quinazolinone synthesis have been refined to create N-amino substituted derivatives. While the traditional Niementowski reaction involves the condensation of anthranilic acids with amides to form 4(3H)-quinazolinones, modifications are necessary to generate the 1-amino-2(1H)-quinazolinone scaffold. nih.govnih.govwikipedia.org

A prevalent strategy for introducing the N-amino group involves the use of hydrazine (B178648) or its derivatives as a key nitrogen source. This approach often begins with readily available precursors like 2-aminobenzoic acids or their corresponding benzoxazinone (B8607429) derivatives. For instance, the synthesis of 3-amino-quinazolin-4(3H)-one analogues, which are isomeric to the target compound, often proceeds by first forming a 2-substituted-benzoxazin-4-one from an N-acylanthranilic acid. This intermediate is then treated with hydrazine hydrate (B1144303), which acts as a nucleophile, opening the oxazinone ring and subsequently cyclizing to form the N-amino-quinazolinone core. nih.gov This general two-step process highlights a classical approach to N-aminated quinazolinones.

Another classical route could involve the cyclization of 2-hydrazinobenzonitrile with a suitable carbonyl compound. The reaction of 2-hydrazinobenzonitrile with phosgene (B1210022) or a phosgene equivalent, followed by intramolecular cyclization, would yield a 1-amino-2(1H)-quinazolinone precursor. Subsequent introduction of the C4-phenyl group could be achieved through various methods, including transition metal-catalyzed cross-coupling reactions on a halogenated precursor.

Table 1: Examples of Classical Synthesis Steps for N-Amino Quinazolinone Analogues

| Precursor | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| 2-Amino-5-fluorobenzoic acid | 4-Fluorobenzoyl chloride | 6-Fluoro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one | nih.gov |

| 6-Fluoro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one | Hydrazine hydrate | 3-Amino-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one | nih.gov |

Multi-Component Reactions (MCRs) for Diversified Quinazolinone Scaffolds

Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic chemistry due to their high efficiency, atom economy, and ability to generate complex molecular scaffolds in a single step. nih.gov These reactions are particularly well-suited for creating libraries of diversified quinazolinone analogues.

One of the most prominent MCRs, the Ugi four-component reaction (Ugi-4CR), has been adapted for the synthesis of polycyclic quinazolinones. A typical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. acs.org To construct a quinazolinone core, this can be followed by a post-condensation cyclization step, often catalyzed by a transition metal like palladium. nih.govacs.org For example, a two-step sequence starting with an ammonia-Ugi-4CR using o-bromobenzoic acids and o-cyanobenzaldehydes, followed by palladium-catalyzed annulation, can rapidly assemble complex quinazolinone structures. nih.govacs.org

While direct synthesis of 1-amino-4-phenyl-2(1H)-quinazolinone via MCR is not widely reported, the strategy is adaptable. A hypothetical MCR could involve a derivative of 2-aminobenzaldehyde, a hydrazine-based component (acting as the amine), an isocyanide, and a suitable fourth component that facilitates the formation of the 2-oxo functionality. Such an approach would enable the rapid generation of diverse analogues by simply varying the starting materials. For instance, a three-component reaction of isatoic anhydride (B1165640), an aldehyde, and an acyl hydrazine can yield substituted quinazolin-4(1H)-one derivatives, demonstrating the utility of MCRs in building this heterocyclic system. researchgate.net

Catalytic Strategies in the Synthesis of 2(1H)-Quinazolinone Derivatives

Catalysis is central to modern organic synthesis, offering efficient, selective, and often more sustainable routes to complex molecules. The synthesis of quinazolinones has benefited immensely from the development of novel catalysts, including transition metals, organocatalysts, and biocatalysts.

Transition Metal-Catalyzed Cyclizations and Functionalizations

Transition metals, particularly palladium and copper, are extensively used in the synthesis of quinazolines and quinazolinones. nih.gov These catalysts are pivotal for forming key C-N and C-C bonds through processes like cross-coupling and C-H activation.

Palladium-catalyzed reactions are frequently employed for post-cyclization functionalization. For example, a pre-formed quinazolinone core containing a halogen at the C4 position can be coupled with phenylboronic acid (a Suzuki coupling) to introduce the 4-phenyl group. Palladium catalysis is also integral to MCR-based strategies, where it facilitates the final intramolecular annulation step to form the bicyclic ring system. nih.govacs.org

Copper catalysis offers a versatile and often more economical alternative. Copper-catalyzed methods have been developed for various transformations, including the synthesis of quinazolin-4(3H)-ones from 2-halobenzamides and nitriles, and the coupling of 2-arylindoles with amines. organic-chemistry.org A copper-catalyzed three-component annulation of benzaldehydes, benzyl (B1604629) amines, and anilines has also been reported for quinazoline (B50416) synthesis. nih.gov These methodologies could be adapted for the synthesis of the target molecule, for instance, by catalyzing the cyclization of a suitable acyclic precursor or by functionalizing the quinazolinone ring.

Other transition metals like iron, manganese, and ruthenium have also been explored. nih.govorganic-chemistry.orgresearchgate.net Iron-catalyzed acceptorless dehydrogenative coupling, for example, provides an atom-economical route to quinazolines from (2-aminophenyl)methanols and benzamides. researchgate.netfrontiersin.org

Table 2: Examples of Transition Metal-Catalyzed Reactions in Quinazolinone Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Annulation | Pd(OAc)₂, XPhos, K₂CO₃ | Ugi-4CR adduct (from o-bromobenzoic acid) | Polycyclic Quinazolinone | acs.org |

| Arylation | Pd(OAc)₂, CuI, MWI | Quinazolin-4-one, Aryl iodides | 2-Arylquinazolin-4-one | organic-chemistry.org |

| Domino Reaction | CuBr | Alkyl halides, Anthranilamides | 2-Substituted quinazolin-4(3H)-one | organic-chemistry.org |

Organocatalysis and Biocatalytic Transformations

In recent years, organocatalysis and biocatalysis have gained traction as sustainable alternatives to metal-based catalysis. Organocatalysis utilizes small organic molecules to accelerate reactions, avoiding the cost and potential toxicity of heavy metals. For quinazolinone synthesis, both acid and base organocatalysts have been employed. For example, acetic acid can catalyze one-pot, three-component reactions of isatoic anhydride, amines, and ketones to produce spiro-fused quinazolinones.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. While less common for quinazolinone synthesis, combined chemoenzymatic strategies are emerging. A novel approach combines enzymatic catalysis with photocatalysis for the fast and efficient synthesis of functionalized quinazolinones. In this method, an enzyme like α-Chymotrypsin catalyzes the initial cyclization, which is followed by a light-induced oxidation to yield the final product. This strategy represents a significant step towards greener and more efficient synthetic protocols.

Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For quinazolinone synthesis, this has translated into the development of methods that minimize waste, avoid hazardous solvents, and reduce energy consumption.

Microwave-assisted synthesis has proven highly effective, significantly reducing reaction times and often increasing yields compared to conventional heating. nih.govnih.gov The synthesis of 3-amino-quinazolinones from benzoxazinones and hydrazine, for example, is efficiently achieved under microwave irradiation. mdpi.com

The use of environmentally benign solvents is another key aspect of green synthesis. Water has been successfully employed as a solvent for the multi-component synthesis of 2-aryl quinazolinones from isatoic anhydrides, amines, and benzylic alcohols. researchgate.net More recently, biomass-derived solvents like eucalyptol (B1671775) have been shown to be effective media for the synthesis of quinazolinethione analogues, with the advantage of simple product isolation by filtration.

Furthermore, catalyst-free and metal-free reactions are being developed. Molecular iodine, a simple and inexpensive reagent, can catalyze the oxidative cyclization of 2-aminobenzamides with various partners under transition-metal-free conditions. organic-chemistry.orgmdpi.com These methods, which often use oxygen from the air as the terminal oxidant, represent a highly sustainable approach to constructing the quinazolinone scaffold. mdpi.com

Oxidative Cyclization and Dehydrogenation Approaches

Oxidative cyclization and dehydrogenation represent key strategies for the aromatization of heterocyclic rings, including the formation of the quinazolinone core. While specific examples leading directly to 1-amino-4-phenyl-2(1H)-quinazolinone are not extensively detailed in the literature, the general principles are well-established for the synthesis of quinazolinones. These methods typically involve the formation of a dihydroquinazolinone intermediate, which is then oxidized to the aromatic quinazolinone.

A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO4), manganese dioxide (MnO2), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net More environmentally friendly approaches utilize molecular oxygen or air as the oxidant, often in the presence of a catalyst. For instance, metal-free processes using catalytic iodine and molecular oxygen have been developed for the synthesis of related heterocyclic systems like 2-aminobenzothiazoles from cyclohexanones and thioureas, highlighting a potential avenue for greener quinazolinone synthesis. nih.gov

Electrochemical methods also offer a green and efficient alternative for oxidative cyclization. A K2S2O8-promoted oxidative tandem cyclization of 2-aminobenzamides with primary alcohols has been shown to produce quinazolinones under undivided electrolytic conditions without the need for a transition metal catalyst or a base. nih.gov This approach utilizes an inexpensive and easy-to-handle radical surrogate to promote the reaction at room temperature. nih.gov

Specific Synthetic Pathways to 1-amino-4-phenyl-2(1H)-Quinazolinone and Related Structural Motifs

The synthesis of the specific 1-amino-4-phenyl-2(1H)-quinazolinone structure requires careful selection of starting materials and reaction conditions to ensure the correct placement of the amino and phenyl groups.

Design and Implementation of Precursor-Based Syntheses (e.g., reactions involving 2-aminobenzophenone (B122507), isatoic anhydride, 2-halo benzamide, formamide)

The most direct route to introducing the 4-phenyl group is through the use of 2-aminobenzophenone as a starting material. nih.govorganic-chemistry.org This precursor already contains the necessary phenyl substituent at the desired position. The reaction of 2-aminobenzophenone with a suitable one-carbon synthon and a nitrogen source for the 1-amino group is a key strategy. For example, multicomponent reactions involving 2-aminobenzophenone, an aldehyde, and a nitrogen source like urea (B33335) (as a source of ammonia) under microwave conditions can yield dihydroquinazolines, which can be subsequently oxidized. organic-chemistry.org

Isatoic anhydride is another versatile precursor for quinazolinone synthesis. organic-chemistry.orgresearchgate.netnih.govrsc.org Reaction of isatoic anhydride with phenylhydrazine (B124118) can lead to the formation of phenylbenzohydrazides, which can potentially be cyclized to form the desired 1-amino-4-phenyl-2(1H)-quinazolinone, although this specific transformation requires further investigation. nih.gov Three-component reactions of isatoic anhydride, an aromatic aldehyde, and an acyl hydrazine in the presence of a catalyst can also yield substituted quinazolin-4(1H)-ones. rsc.org

2-Halobenzamides can also serve as precursors. A copper-catalyzed nucleophilic addition of 2-halobenzamides to nitriles, followed by an intramolecular S-NAr reaction, provides a convenient route to quinazolin-4(3H)-ones. organic-chemistry.org To synthesize the target molecule, a variation of this method would be required, likely involving a hydrazine derivative to introduce the 1-amino group.

Formamide (B127407) can act as both a solvent and a reagent in the synthesis of quinazolinones. nih.gov The Niementowski synthesis, for instance, involves the condensation of anthranilic acid with formamide at elevated temperatures to yield 4(3H)-quinazolinone. nih.gov Adapting this to produce a 1-amino-4-phenyl substituted product would necessitate starting with a 2-aminobenzophenone derivative and incorporating a nitrogen source for the 1-position.

Strategic Introduction of 1-amino and 4-phenyl functionalities

The strategic placement of the 1-amino and 4-phenyl groups is paramount. As mentioned, the 4-phenyl group is most efficiently introduced by starting with 2-aminobenzophenone. nih.govorganic-chemistry.org

The introduction of the 1-amino group typically involves the use of hydrazine or its derivatives as a key reagent. For instance, the reaction of a suitably activated 2-aminobenzophenone derivative with hydrazine hydrate could lead to the formation of the desired product. The synthesis of 3-amino-2-phenylquinazolin-4(3H)-one from the corresponding benzoxazinone and hydrazine hydrate demonstrates the utility of hydrazine in introducing an amino group onto the quinazolinone ring system, albeit at a different position. nih.gov A similar strategy, starting from a precursor that would lead to N-1 amination, is a plausible route.

Mechanistic Investigations of Reaction Pathways (e.g., nucleophilic additions, radical intermediates)

The synthesis of quinazolinones generally proceeds through a series of well-understood reaction mechanisms. The formation of the quinazolinone ring from 2-aminobenzamides and aldehydes, for example, involves the initial formation of an aminal intermediate, which then undergoes oxidative cyclization. nih.gov

In pathways involving hydrazine derivatives for the introduction of the 1-amino group, the mechanism would likely involve a nucleophilic attack of the hydrazine on a carbonyl group of the precursor, such as the ketone in 2-aminobenzophenone or a related intermediate. This would be followed by an intramolecular cyclization and dehydration to form the quinazolinone ring. The synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one from 2-(2-chlorophenyl)-4H-benzo[d] nih.govnih.govoxazin-4-one and hydrazine hydrate proceeds via nucleophilic attack of hydrazine on the lactone carbonyl, leading to a ring-opened intermediate that subsequently cyclizes. uin-malang.ac.id A similar mechanistic rationale can be applied to the synthesis of the target molecule.

While many quinazolinone syntheses proceed through ionic pathways, some methods, particularly those involving certain oxidative conditions, may involve radical intermediates. For example, a zinc-catalyzed synthesis of quinazolinones has been identified to proceed through a radical-mediated pathway. nih.gov Similarly, a copper-catalyzed reaction involving dicumyl peroxide as an oxidant and methyl source proceeds via a radical mechanism. organic-chemistry.org

Chemical Modifications and Functionalization of the 2(1H)-Quinazolinone, 1-amino-4-phenyl- Core

Once the 1-amino-4-phenyl-2(1H)-quinazolinone core is synthesized, it can be further modified to create a library of derivatives with potentially diverse biological activities.

Derivatization at the 1-Amino Group

The 1-amino group of 1-amino-4-phenyl-2(1H)-quinazolinone is a nucleophilic site that can readily undergo various chemical transformations. While specific derivatization of this particular compound is not widely reported, the reactivity of amino groups on quinazolinone scaffolds is well-documented for other isomers, providing a strong basis for potential reactions.

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. For example, 3-amino-2-phenyl quinazolin-4-(3H)-one can be condensed with aldehydes to form Schiff bases, which can be further cyclized. nih.gov Similarly, the 1-amino group could be reacted with various acylating agents to introduce a wide range of substituents.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base would yield the corresponding sulfonamides. This functionalization is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule.

Alkylation: The 1-amino group can also be alkylated using alkyl halides or other alkylating agents. Phase-transfer catalysis is a known method for the S-alkylation of 2-mercaptoquinazolin-4(3H)-one, suggesting its potential applicability for N-alkylation of the 1-amino group. nih.gov

Formation of Heterocycles: The 1-amino group can serve as a handle for the construction of fused heterocyclic rings. For instance, treatment of hydrazino-quinazolines with reagents like carbon disulfide or acetic anhydride can lead to the formation of triazoloquinazolines. ekb.eg A similar strategy could be employed with 1-amino-4-phenyl-2(1H)-quinazolinone to generate novel polycyclic systems. The reaction of 2-hydrazinyl-3-(phenylamino)quinazolin-4(3H)-one with aldehydes to form 2-(2-arylidenehydrazinyl) derivatives further illustrates the versatility of amino groups in forming new C-N bonds. nih.gov

The following table summarizes the types of derivatization reactions that could be applied to the 1-amino group of 1-amino-4-phenyl-2(1H)-quinazolinone based on the known reactivity of related compounds.

| Reaction Type | Reagents | Functional Group Introduced |

| Acylation | Acid chlorides, Anhydrides | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Alkylation | Alkyl halides | Secondary or Tertiary Amine |

| Schiff Base Formation | Aldehydes, Ketones | Imine |

| Heterocycle Formation | Carbon disulfide, Acetic Anhydride | Fused Triazole, etc. |

Substitutions and Transformations on the 4-Phenyl Moiety

The functionalization of the 4-phenyl ring in pre-formed 1-amino-4-phenyl-2(1H)-quinazolinone systems is a less commonly documented approach in the literature. Standard electrophilic substitution reactions such as nitration or halogenation typically occur on the electron-rich benzoyl portion of the quinazolinone core rather than the C4-attached phenyl ring. nih.govnih.gov Consequently, the predominant strategy for accessing analogues with a substituted 4-phenyl moiety involves the synthesis of the quinazolinone ring system from appropriately pre-functionalized starting materials.

This "pre-functionalization" approach typically begins with a substituted 2-aminobenzophenone or a related precursor. For instance, the synthesis can proceed via the acylation of a substituted 2-aminobenzoic acid, followed by cyclization and subsequent chemical transformations to introduce the 1-amino group. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in this context for creating diverse analogues. nih.gov This method allows for the coupling of a halogenated quinazolinone precursor with a substituted arylboronic acid, or vice-versa, to construct the desired C-C bond that constitutes the 4-phenyl group. nih.govorganic-chemistry.org

The following table outlines representative examples of building blocks that can be utilized to synthesize 1-amino-4-phenyl-2(1H)-quinazolinone analogues with varied substitution patterns on the 4-phenyl ring.

| Precursor 1 (Benzoyl Component) | Precursor 2 (Amine/Cyclizing Component) | Resulting 4-Phenyl Substitution Pattern | Synthetic Strategy |

|---|---|---|---|

| 2-Amino-4'-chlorobenzophenone | Hydrazine hydrate / Phosgene equivalent | 4-(4-chlorophenyl) | Cyclocondensation |

| 2-Amino-4'-methoxybenzophenone | Urea / High temperature | 4-(4-methoxyphenyl) | Cyclocondensation |

| Methyl 2-amino-4'-nitrobenzoate | Hydrazine hydrate | 4-(4-nitrophenyl) | Amidation followed by cyclization |

| 2-Amino-4'-(trifluoromethyl)benzophenone | Cyanogen bromide / Base | 4-(4-(trifluoromethyl)phenyl) | Cyclization |

Annulation and Fused Heterocyclic Systems Derived from the 2(1H)-Quinazolinone, 1-amino-4-phenyl- Scaffold

The 1-amino group on the 2(1H)-quinazolinone core is a versatile functional handle for the construction of fused heterocyclic systems. The exocyclic nitrogen atom can act as a nucleophile to participate in cyclization reactions with various electrophilic reagents, leading to the formation of novel tricyclic and tetracyclic structures. These annulation reactions significantly expand the chemical space accessible from the parent scaffold.

Pyrazolo[5,1-b]quinazolinones:

One of the most common annulation strategies involves the reaction of 1-amino-quinazolinones with 1,3-dicarbonyl compounds or their equivalents. For example, the condensation of 3-amino-2-phenylquinazolin-4(3H)-one (an isomer of the title compound) with β-ketoesters in the presence of an acid catalyst leads to the formation of pyrazolo[5,1-b]quinazolinone derivatives. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the fused pyrazole (B372694) ring. nih.gov

nih.govresearchgate.netresearchgate.netTriazolo[5,1-b]-, nih.govresearchgate.netresearchgate.netTriazolo[4,3-a]-, and nih.govresearchgate.netresearchgate.netTriazolo[4,3-c]quinazolinones:

The fusion of a 1,2,4-triazole (B32235) ring to the quinazolinone scaffold can be achieved through several methodologies. A common approach involves the reaction of a 1-amino- or 2-hydrazino- quinazolinone precursor with one-carbon synthons. For instance, reacting 2-hydrazinylquinazoline (B3132022) with acetic anhydride results in the formation of a 3-methyl nih.govresearchgate.netresearchgate.nettriazolo[4,3-c]quinazolin-5(6H)-one. ekb.eg Similarly, reaction with carbon disulfide (CS₂) followed by alkylation and cyclization can yield triazolothiones, which are valuable intermediates. researchgate.net The reaction of 3-aminoquinazolinones with reagents like N-cyanoimidocarbonates can also be employed to construct the fused triazole ring, leading to nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]quinazolin-5-ones. nih.gov The specific regioisomer formed ([5,1-b], [4,3-a], etc.) depends on the starting quinazolinone isomer and the reaction conditions. researchgate.netnih.gov

Pyridazino[6,1-b]quinazolinones:

Fused six-membered heterocyclic systems can also be constructed. The synthesis of pyridazino[6,1-b]quinazolinones can be achieved by reacting a suitable 3-aminoquinazolinone derivative containing a latent four-carbon chain with hydrazine. For example, a precursor derived from the reaction with succinic anhydride can be cyclized with hydrazine hydrate to form a 1,2,3,4-tetrahydropyridazino[6,1-b]quinazolin-10-one ring system. nih.govresearchgate.net This annulation introduces a dihydropyridazine (B8628806) ring fused to the quinazolinone core.

The following table summarizes various annulation reactions starting from amino-quinazolinone scaffolds to form fused heterocyclic systems.

| Starting Material | Reagent(s) | Fused Heterocyclic Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Amino-2-(3-ethoxy-ethyl) quinazoline-4(3H)-one | Hydrazine hydrate | 2,3-Dihydropyrazolo[5,1-b]quinazolin-9(1H)-one | Ethanol, reflux, 2 h | N/A | nih.gov |

| 2-Chloro-4-hydrazinylquinazoline | Acetic anhydride | 3-Methyl nih.govresearchgate.netresearchgate.nettriazolo[4,3-c]quinazolin-5(6H)-one | Water bath, 4 h | Good | ekb.eg |

| 4-Hydrazinoquinazoline | Diethyl oxalate | 3-Ethoxycarbonyl-1,2,4-triazolo[4,3-c]quinazoline | Condensation | Excellent | researchgate.net |

| N-Cyanoimidocarbonates + Hydrazinobenzoic acid | 1. Triethylamine 2. HCl | nih.govresearchgate.netresearchgate.netTriazolo[1,5-a]quinazolin-5-ones | Stepwise cyclization | 50-68% | nih.gov |

| Methyl 2-(3-carboxypropanamido)benzoate | Hydrazine hydrate | 3-Amino-2-(2-carboxyethyl)quinazolin-4(3H)-one | Ethanol, reflux | Good | researchgate.net |

| 2-Substituted-3-aminobenzo[g]quinazolin-4(3H)-one | Ethyl acetoacetate | Pyrazolo[5,1-b]benzo[g]quinazolinone derivative | Glacial acetic acid, reflux | N/A | nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 1h Quinazolinone, 1 Amino 4 Phenyl and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR techniques)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of quinazolinone derivatives, providing detailed information about the proton and carbon environments within the molecule.

¹H-NMR: The proton NMR spectra of quinazolinone derivatives are characterized by distinct signals corresponding to the aromatic protons of the quinazolinone core and the phenyl substituent, as well as any protons on substituent groups. For instance, in the related compound 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, the aromatic protons appear as a multiplet in the δ 7.42-8.20 ppm range. uin-malang.ac.id The two protons of the amino group (NH₂) typically resonate as a singlet further downfield, observed at δ 5.51 ppm. uin-malang.ac.id In 2-phenylquinazolin-4(3H)-one, the aromatic protons of the quinazolinone and phenyl rings appear as multiplets between δ 7.44 and 8.13 ppm, with the NH proton showing as a broad singlet at δ 12.52 ppm in DMSO-d₆. rsc.org

¹³C-NMR: The carbon-13 NMR spectrum provides insight into the carbon framework. The carbonyl carbon (C=O) of the quinazolinone ring is a key diagnostic signal, typically appearing significantly downfield. For 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, this peak is observed at δ 161.5 ppm. uin-malang.ac.id The aromatic carbons resonate in the δ 121.1-154.9 ppm region. uin-malang.ac.id In the case of 2-phenylquinazolin-4(3H)-one, the carbonyl carbon appears at δ 162.7 ppm, with the various aromatic carbons appearing between δ 121.5 and 152.8 ppm. rsc.org

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to establish connectivity between protons and their spatial proximity, which is essential for unambiguously assigning signals and confirming the substitution pattern on the aromatic rings. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (EI-MS, HRMS)

Mass spectrometry is indispensable for determining the molecular weight and confirming the molecular formula of synthesized compounds.

EI-MS: Electron Ionization Mass Spectrometry often provides information about the fragmentation pattern of the molecule, which can help in structural confirmation. For a derivative like 3-((5-phenylhydroxyl-1,3,4-oxadiazol-2-yl) methyl-amino)-2-methyl quinazolin-4(3H)-one, the mass spectrum showed the molecular ion (M+) peak, confirming its molecular weight.

HRMS: High-Resolution Mass Spectrometry (HRMS), typically using techniques like ESI (Electrospray Ionization), provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For 2-phenylquinazolin-4(3H)-one, the HRMS (ESI) data showed an [M+H]⁺ ion at m/z 223.0865, which corresponds to the calculated value of 223.0866 for the formula C₁₄H₁₁N₂O⁺. rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR)) for Functional Group Identification

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies. For quinazolinone derivatives, several key absorption bands are diagnostic.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group of the amide within the quinazolinone ring, which typically appears in the range of 1670-1700 cm⁻¹. uin-malang.ac.idnih.gov For 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, this band is observed at 1672 cm⁻¹. uin-malang.ac.id The N-H stretching vibrations of the amino group are also characteristic, appearing as bands in the region of 3400-3500 cm⁻¹. uin-malang.ac.id Aromatic C=C and C-H stretching vibrations are observed around 1470-1615 cm⁻¹ and 3000-3100 cm⁻¹, respectively. uin-malang.ac.idnih.gov The C=N imine stretch is also identifiable, often appearing near 1600 cm⁻¹. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation and the nature of the chromophores present. Quinazolinone derivatives, with their extended π-systems, exhibit characteristic absorption bands in the UV region.

Typically, two main absorption bands are observed. The bands in the 210–285 nm range are generally assigned to π–π* transitions within the aromatic system. nih.gov A second, lower energy band, often appearing in the 285–320 nm region, is attributed to n–π* transitions, likely involving the non-bonding electrons on the nitrogen and oxygen atoms of the carbonyl group. nih.govchemmethod.com For example, a specific quinazolinone derivative showed λₘₐₓ values at 284 nm and 204 nm, corresponding to n→π* and π→π* transitions, respectively. chemmethod.com The exact position and intensity of these bands are sensitive to the substituents on the quinazolinone and phenyl rings, as well as the solvent used. researchgate.net

X-ray Diffraction (XRD) for Single-Crystal Structure Elucidation

For quinazolinone derivatives, XRD studies have confirmed the planarity of the quinazolinone ring system and have revealed the relative orientations of substituents. For example, the crystal structure of 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one was confirmed using this technique, which showed the angular position of the o-chlorophenyl group with respect to the quinazolinone ring system to be approximately 65°. nih.gov In another study, the solid-state conformation of 2-[2-(1H-indol-3-yl)ethyl]-3-]-3-(1-methylethoxy) phenyl]-4(3H)-quinazolinone was found to be extended, with the quinazolinone and indole (B1671886) rings in an antiperiplanar arrangement. nih.gov Such data is invaluable for understanding structure-activity relationships and for computational modeling studies.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula to confirm the compound's purity and empirical formula. For a series of 4-phenyl-3,4-dihydro-2(1H)-quinolone derivatives, elemental analysis was used to confirm their composition. For C₁₅H₁₃NO, the analysis found C, 80.41%; H, 5.92%; N, 6.34%, which closely matched the calculated values of C, 80.69%; H, 5.87%; N, 6.27%. ualberta.ca This technique serves as a fundamental check to validate the identity of a newly synthesized compound alongside spectroscopic methods. nih.gov

Computational and Theoretical Investigations of 2 1h Quinazolinone, 1 Amino 4 Phenyl

Quantum Chemical Studies and Electronic Structure

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the detailed examination of a molecule's geometry, stability, and electronic characteristics, providing insights that complement experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 1-amino-4-phenyl-2(1H)-quinazolinone, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G* or higher, would be employed to determine its most stable three-dimensional conformation (geometry optimization).

Once the optimized geometry is obtained, a range of electronic properties can be calculated. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (Egap), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests that the molecule is more reactive.

These calculations would also yield other important electronic descriptors, as shown in the hypothetical data table below, which are derived from the HOMO and LUMO energies.

Table 1: Hypothetical DFT-Calculated Electronic Properties This table is illustrative and not based on reported data for the specific compound.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -6.50 |

| LUMO Energy | ELUMO | - | -1.80 |

| Energy Gap | Egap | ELUMO - EHOMO | 4.70 |

| Ionization Potential | IP | -EHOMO | 6.50 |

| Electron Affinity | EA | -ELUMO | 1.80 |

| Electronegativity | χ | (IP + EA) / 2 | 4.15 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.35 |

| Softness | S | 1 / (2η) | 0.21 |

| Electrophilicity Index | ω | χ2 / (2η) | 3.66 |

Computational chemistry is also widely used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often employed within a DFT framework, is a common approach for calculating the nuclear magnetic shielding tensors, from which NMR chemical shifts (¹H and ¹³C) can be predicted. These predicted shifts are typically compared to a reference compound, like tetramethylsilane (B1202638) (TMS), to provide theoretical spectra that can be correlated with experimental results.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic transitions of a molecule. This analysis predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which correlate to the peaks observed in an experimental UV-Vis spectrum. Such calculations can help assign the nature of the electronic transitions, for example, identifying them as π–π* or n–π* transitions within the quinazolinone and phenyl rings.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides invaluable tools for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.

To understand how 1-amino-4-phenyl-2(1H)-quinazolinone might be synthesized or how it participates in further reactions, computational chemists would model the entire reaction coordinate. This involves identifying the structures of reactants, products, and any intermediates. Crucially, the transition state (TS)—the highest energy point along the reaction pathway—must be located and characterized. A true transition state structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is located, its energy can be compared to that of the reactants to calculate the activation energy (Ea). This value represents the energy barrier that must be overcome for the reaction to proceed and is a key determinant of the reaction rate.

An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the identified transition state correctly connects the reactants and products. The IRC analysis maps the minimum energy pathway downhill from the transition state in both the forward and reverse directions. A successful IRC calculation provides a continuous path from the reactant state, through the transition state, to the product state, thereby validating the proposed reaction mechanism.

A more detailed understanding of the reaction mechanism can be achieved through Bond Evolution Theory (BET). This advanced analytical method examines the changes in electron density and chemical bonding throughout the reaction. By analyzing the topology of the electron localization function (ELF), BET can pinpoint the exact points along the reaction coordinate where chemical bonds are broken and formed. This provides a step-by-step description of the electronic rearrangements that occur during the transformation from reactants to products, offering a deeper chemical intuition into the mechanism.

Molecular Modeling and Docking for Ligand-Target Interaction Prediction

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as 1-amino-4-phenyl-2(1H)-quinazolinone, and a biological target, typically a protein or enzyme. These methods are instrumental in drug discovery for elucidating binding mechanisms and guiding the design of more potent and selective compounds.

In Silico Assessment of Binding Modes with Biomolecular Targets

In silico assessment through molecular docking simulations is a cornerstone for predicting how 1-amino-4-phenyl-2(1H)-quinazolinone might bind to various biomolecular targets. This process involves placing the three-dimensional structure of the compound into the binding site of a target protein and evaluating the potential binding conformations and affinities.

While specific docking studies exclusively on 1-amino-4-phenyl-2(1H)-quinazolinone are not extensively detailed in the available literature, research on the broader quinazolinone class of compounds provides insights into likely interactions. For instance, studies on similar quinazolinone derivatives often reveal key interactions such as hydrogen bonding and hydrophobic (arene-arene) interactions with amino acid residues within the active site of enzymes. For many quinazolinone analogs, the nitrogen atoms in the quinazoline (B50416) ring and the carbonyl oxygen are common hydrogen bond acceptors, while the phenyl rings can engage in π-π stacking or hydrophobic interactions.

General findings from docking studies on the quinazolinone scaffold suggest that these compounds can bind with high affinity to a range of therapeutic targets, including but not limited to:

Enzyme systems involved in DNA repair.

Epidermal Growth Factor Receptor (EGFR).

Thymidylate enzyme.

Tubulin polymerization machinery.

The specific binding mode of 1-amino-4-phenyl-2(1H)-quinazolinone would be influenced by its unique stereochemistry and electronic properties conferred by the 1-amino and 4-phenyl substitutions. A hypothetical docking study would likely show the amino group acting as a hydrogen bond donor, further stabilizing the ligand-target complex.

Computational Approaches to Structure-Based Design

Structure-based drug design (SBDD) leverages computational models to design novel compounds with improved affinity and selectivity for a specific biological target. This approach relies on the known three-dimensional structure of the target protein, often determined through X-ray crystallography or NMR spectroscopy.

In the context of 1-amino-4-phenyl-2(1H)-quinazolinone, SBDD would involve using its predicted binding mode from docking studies as a starting point for designing new derivatives. Computational chemists can modify the parent structure by adding, removing, or substituting functional groups to enhance interactions with the target's binding pocket. For example, if a hydrophobic pocket is identified near the 4-phenyl group, derivatives with larger or more hydrophobic substituents at this position could be designed to achieve better binding.

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This versatility makes it an excellent candidate for SBDD. By understanding the structure-activity relationships (SAR) through computational analysis, researchers can fine-tune the quinazolinone core to optimize its activity against a desired target while minimizing off-target effects.

Predictive Pharmacokinetics and Drug-Likeness Studies (e.g., ADMET profiling)

Predictive pharmacokinetics, often assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, is a critical computational step in early-stage drug discovery. These in silico methods evaluate the drug-like properties of a compound to predict its behavior in a biological system.

A typical predicted ADMET profile for a quinazolinone derivative might include the data presented in the table below. These values are hypothetical and serve as an example of what a computational analysis might yield.

| Property | Predicted Value | Significance |

| Molecular Weight | ~237.27 g/mol | Generally < 500 Da for good absorption |

| LogP (Lipophilicity) | 2.0-3.0 | Affects solubility and permeability |

| Hydrogen Bond Donors | 2 | Influences binding and solubility |

| Hydrogen Bond Acceptors | 2 | Influences binding and solubility |

| Human Oral Absorption | High | Indicates potential for oral administration |

| BBB Permeability | Low to Moderate | Predicts ability to cross the blood-brain barrier |

| MDCK Cell Permeability | Moderate to High | In vitro model for intestinal absorption |

| Ames Test | Non-mutagenic | Predicts carcinogenic potential |

These computational predictions help to prioritize compounds for further experimental testing and can identify potential liabilities early in the drug development process.

Academic Research on Structure Activity Relationships and Biological Target Modulation of 2 1h Quinazolinone, 1 Amino 4 Phenyl and Analogues

Comprehensive Structure-Activity Relationship (SAR) Studies

The biological activity of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings. nih.gov Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

General SAR Principles Governing Quinazolinone Bioactivity

SAR studies have consistently shown that substitutions at positions 2, 3, 6, and 8 of the quinazolinone core are critical in determining the pharmacological profile of the resulting compounds. mdpi.comnih.gov For instance, the introduction of various functional groups at these positions can significantly modulate activities such as antimicrobial, anticancer, and anti-inflammatory effects. The lipophilicity of the quinazolinone system, which aids in crossing the blood-brain barrier, also contributes to its potential for targeting central nervous system diseases. mdpi.com The versatility of the quinazolinone scaffold allows for modifications at multiple sites, with the 2-, 4-, and 6-positions being identified as key pharmacophoric sites for enhancing biological activities. researchgate.net

Influence of Substituents at Positions 1, 2, 3, 4, 6, and 8 on Biological Profiles

The strategic placement of different substituents on the quinazolinone ring system has led to the development of compounds with diverse and potent biological activities.

Position 1: While less commonly substituted compared to other positions, modifications at N-1 can influence activity. For example, in the 4(1H)-quinazolinone series, a 1-isopropyl group was found to be favorable for anti-inflammatory activity. nih.gov

Position 2: This position is a frequent site for modification. A phenyl group at position 2 is often associated with significant biological activity. For instance, it is considered essential for effective dihydrofolate reductase (DHFR) inhibition and is important for both antimicrobial and anticancer properties. rsc.orgnih.govresearchgate.netgsconlinepress.com The presence of methyl or thiol groups at this position has also been linked to essential antimicrobial activity. nih.gov

Position 3: Substitution at the N-3 position is crucial. A substituted aromatic ring at this position is a key feature for antimicrobial activity. nih.gov Furthermore, attaching heterocyclic moieties or a 2-aminophenyl group at position 3 has been shown to increase anticonvulsant activity. nih.gov

Position 4: In the more commonly studied 4(3H)-quinazolinone scaffold, the introduction of an amino or substituted amino group at position 4 can enhance antimicrobial activities. nih.gov

Positions 6 and 8: The benzene portion of the scaffold, particularly positions 6 and 8, is also a critical area for substitution. The presence of halogen atoms, such as chlorine or bromine, at these positions often improves antimicrobial and cytotoxic activities. nih.govresearchgate.net A single substitution at the 6th position has been noted as being beneficial for increasing antitumor activity. researchgate.net

| Position | Type of Substituent | Associated Biological Activity |

| 1 | Isopropyl | Anti-inflammatory (in 4(1H)-isomers) nih.gov |

| 2 | Phenyl, Methyl, Thiol | DHFR Inhibition, Antimicrobial, Anticancer rsc.orgnih.govresearchgate.net |

| 3 | Substituted Aromatic Ring, Heterocycles | Antimicrobial, Anticonvulsant nih.govnih.gov |

| 4 | Amino/Substituted Amino | Antimicrobial (in 4(3H)-isomers) nih.gov |

| 6 & 8 | Halogens (Cl, Br) | Antimicrobial, Anticancer nih.govresearchgate.net |

Specific Insights from the 1-amino and 4-phenyl Substitutions on Biological Activity

Direct SAR studies on 2(1H)-Quinazolinone, 1-amino-4-phenyl- are not extensively available in the current literature. However, inferences can be drawn from related structures.

The 1-amino group represents a less common substitution pattern. In studies on the 4(3H)-quinazolinone isomer, amino groups introduced at other positions, such as at the end of a side chain on N-3, have been shown to form additional hydrogen bonds with biological targets, potentially increasing binding affinity and activity. While this provides a rationale for the potential role of an amino group, its specific impact at the N-1 position of a 2(1H)-quinazolinone requires dedicated investigation.

Investigation of Biological Target Interactions and Mechanisms of Action In Vitro

Quinazolinone derivatives exert their biological effects by interacting with a wide array of molecular targets, including enzymes and receptors that are critical in various disease pathways.

Enzyme Inhibition Profiles and Mechanistic Research

The quinazolinone scaffold has been identified as a potent inhibitor of several key enzymes.

Dihydrofolate Reductase (DHFR): Quinazolinone derivatives are well-documented as inhibitors of DHFR, an enzyme crucial for the synthesis of nucleic acids and amino acids. rsc.org This inhibition forms the basis of their antibacterial and antitumor activities. SAR studies have highlighted that a phenyl ring at the 2nd position is a critical feature for effective DHFR inhibition. rsc.org

Cyclooxygenase-2 (COX-2): Several quinazolinone derivatives have been developed as selective COX-2 inhibitors, which is a key enzyme in the inflammatory pathway. mdpi.com This makes them promising candidates for anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

Phosphodiesterases (PDEs): Analogues such as quinazolinone-hydrazone hybrids have been identified as inhibitors of Phosphodiesterase-4 (PDE-4), an enzyme involved in inflammation and cell proliferation. rsc.org Other derivatives have shown inhibitory activity against PDE7.

Cathepsins: Specifically, quinazoline-2(1H)-one and its thione derivatives have been evaluated as potent, non-peptidyl inhibitors of Cathepsin B and Cathepsin H. nih.govnih.gov These lysosomal cysteine proteases are implicated in tumor progression and invasion, making their inhibition a viable anticancer strategy. nih.gov

Alpha-glucosidase: Various quinazolinone derivatives have demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govacs.orgbohrium.comscilit.comresearchgate.net This positions them as potential therapeutic agents for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govacs.org

Thymidylate Synthase (TS): Benzo[f]quinazolin-1(2H)-ones and other quinazoline (B50416) antifolates are known inhibitors of thymidylate synthase, another critical enzyme in DNA synthesis. nih.govnih.govnih.govacs.orgdocumentsdelivered.com This mechanism contributes to their cytotoxic effects against cancer cells. nih.gov

Lactate Dehydrogenase A (LDHA): Certain quinazolinone Schiff's bases have been identified as inhibitors of LDHA, an enzyme that plays a key role in the metabolic shift of cancer cells towards aerobic glycolysis (the Warburg effect). mdpi.com Inhibition of LDHA can disrupt cancer cell metabolism and survival. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): While a major target for diabetes and obesity, a direct, well-established link between quinazolinone derivatives and PTP1B inhibition is not prominent in the current literature, which has focused more on other scaffolds. mdpi.comresearchgate.net

Histamine (B1213489) H3 Receptor: Quinazolinone derivatives have been successfully designed and evaluated as potent and selective inverse agonists of the histamine H3 receptor. nih.gov This receptor is primarily found in the central nervous system and is a target for treating neurodegenerative and cognitive disorders. wikipedia.org

| Enzyme/Receptor Target | Quinazolinone Analogue Type | Therapeutic Potential |

| DHFR | 2-Phenyl-quinazolinones | Anticancer, Antibacterial rsc.org |

| COX-2 | Various substituted quinazolinones | Anti-inflammatory mdpi.com |

| PDE-4 | Quinazolinone-hydrazone hybrids | Anti-inflammatory, Anticancer rsc.org |

| Cathepsin B & H | Quinazoline-2(1H)-one derivatives | Anticancer nih.govnih.gov |

| Alpha-glucosidase | Various substituted quinazolinones | Antidiabetic nih.govacs.org |

| Thymidylate Synthase | Benzo[f]quinazolin-1(2H)-ones | Anticancer nih.govnih.gov |

| LDHA | Quinazolinone Schiff's bases | Anticancer mdpi.com |

| Histamine H3 Receptor | Structurally constrained quinazolinones | Neurological Disorders nih.gov |

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, quinazoline-based compounds are renowned for their ability to modulate the activity of key cellular receptors, particularly receptor tyrosine kinases (RTKs).

Epidermal Growth Factor Receptor (EGFR): The quinazoline scaffold is a cornerstone in the development of EGFR tyrosine kinase inhibitors. Several FDA-approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are based on this structure. These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, blocking downstream signaling pathways that promote cell proliferation and survival.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Quinazoline derivatives are also potent inhibitors of VEGFR-2, a key regulator of angiogenesis—the formation of new blood vessels that is essential for tumor growth and metastasis. Vandetanib is a clinically approved multi-targeted kinase inhibitor with a quinazoline core that targets VEGFR-2. By inhibiting VEGFR-2, these compounds can effectively cut off the nutrient and oxygen supply to tumors.

Cellular Pathway Interference and Apoptosis Induction Studies (e.g., Wnt signaling, PI3K, antiapoptotic proteins, tubulin polymerization)

The anticancer potential of quinazolinone derivatives is often linked to their ability to interfere with critical cellular pathways and induce programmed cell death, or apoptosis. While specific studies on 2(1H)-Quinazolinone, 1-amino-4-phenyl- are limited, research on analogous compounds provides significant insights into their mechanisms of action. A primary target for many quinazolinone-based anticancer agents is the cellular cytoskeleton, specifically through the inhibition of tubulin polymerization. By disrupting the dynamic assembly and disassembly of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape, these compounds can arrest the cell cycle, typically at the G2/M phase, and subsequently trigger apoptosis.

Apoptosis induction by quinazolinone analogues is a multi-faceted process. It often involves the activation of the caspase cascade, a family of cysteine proteases that execute the apoptotic program. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, these compounds have been shown to modulate the expression of key regulatory proteins involved in apoptosis, such as the Bcl-2 family of proteins. By downregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and upregulating pro-apoptotic proteins (e.g., Bax, Bak), quinazolinone derivatives can shift the cellular balance in favor of cell death. While direct links to pathways like Wnt signaling and PI3K for the specific compound 2(1H)-Quinazolinone, 1-amino-4-phenyl- are not yet extensively documented, the broad anticancer activity of the quinazolinone scaffold suggests that interference with these fundamental cancer-related pathways is a plausible mechanism of action for its analogues.

Antioxidant Mechanisms and Radical Scavenging Assays

Quinazolinone derivatives have emerged as a significant class of compounds with potential antioxidant properties. rsc.orggoogle.com The investigation into their antioxidant capabilities is crucial due to the role of oxidative stress, caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS), in the pathogenesis of numerous diseases. rsc.orggoogle.com The antioxidant activity of these compounds is often evaluated through various in vitro assays that measure their ability to scavenge free radicals.

The primary mechanisms through which quinazolinone analogues exert their antioxidant effects include hydrogen atom transfer (HAT), single electron transfer (SET), and metal ion chelation. rsc.orgniscpr.res.in In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The SET mechanism involves the transfer of an electron to the radical species. The ability to chelate transition metal ions like iron and copper is also a vital antioxidant strategy, as these ions can catalyze the formation of highly reactive radicals such as the hydroxyl radical.

Research has shown that hybrid molecules incorporating both a quinazolinone scaffold and a phenolic moiety exhibit significant antioxidant potential, sometimes exceeding that of standard antioxidants like ascorbic acid and Trolox. rsc.orggoogle.comniscpr.res.in The number and position of phenolic hydroxyl groups are directly correlated with the antioxidant activity. rsc.org Common assays used to quantify this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and nitric oxide or hydroxyl radical scavenging assays. nih.gov For instance, certain quinazolinone-1,3,4-oxadiazole conjugates, particularly those retaining a hydrazide moiety, have demonstrated promising antiradical activity against DPPH and galvinoxyl radicals. rtu.lv

| Quinazolinone Analogue Type | Proposed Antioxidant Mechanism | Common Radical Scavenging Assays | Key Structural Feature |

|---|---|---|---|

| Phenolic Hybrids | Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), Metal Ion Chelation | DPPH, ABTS | Phenolic hydroxyl groups rsc.orgniscpr.res.in |

| Hydrazide-containing Conjugates | Radical Scavenging | DPPH, Galvinoxyl | Hydrazide moiety rtu.lv |

| General Quinazolinones | Radical Scavenging | Nitric Oxide, Hydroxyl Radical | Substituents influencing electron donation nih.gov |

Antimicrobial Action Mechanisms (e.g., bacterial gyrase, DNA topoisomerase IV inhibition)

The quinazolinone scaffold is a well-established pharmacophore in the development of antimicrobial agents, with derivatives exhibiting activity against a wide spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govrsc.orgcgl.org.cn The parent compound, 2-phenyl-3-amino-quinazolin-4(3H)-one, a close analogue to the subject of this article, has itself demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. mdpi.com

A principal mechanism for the antibacterial action of many quinazolinone derivatives is the inhibition of essential bacterial enzymes involved in DNA replication and maintenance. nih.govnih.gov DNA gyrase (a type II topoisomerase) is a primary target in many Gram-negative bacteria. This enzyme introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication and transcription. By binding to DNA gyrase, quinazolinone compounds can stall the replication fork, leading to DNA damage and ultimately, cell death. nih.gov DNA topoisomerase IV, a related enzyme, is the main target in many Gram-positive bacteria, where it is responsible for decatenating newly replicated chromosomes. Inhibition of this enzyme prevents the segregation of daughter chromosomes, leading to a lethal outcome for the bacteria.

The interaction of quinazolinone derivatives with these enzymes is often facilitated through the formation of hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme's active site. nih.gov The nature and position of substituents on the quinazolinone ring are critical for this binding affinity and, consequently, for the antimicrobial potency. For example, the presence of a substituted aromatic ring at position 3, as well as methoxy, hydroxyl, and halogen (chlorine, bromine) substituents, has been shown to enhance the antimicrobial effect. nih.govrsc.org

Medicinal Chemistry Strategies for Lead Compound Identification and Optimization

Molecular Hybridization as a Strategy for Enhanced Bioactivity (e.g., with oxadiazoles, thiadiazoles, hydrazones, thiazolidin-4-one, triazoles, rhodanine (B49660), indole (B1671886), pyrimidine, isoxazoline)

Molecular hybridization is a prominent strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach aims to produce compounds with enhanced affinity, improved efficacy, better selectivity, or a broader spectrum of activity compared to the individual parent molecules. The quinazolinone nucleus is a versatile scaffold that has been extensively utilized in molecular hybridization to generate novel therapeutic agents. rsc.orgnih.govnih.gov

Researchers have successfully synthesized and evaluated a wide array of quinazolinone hybrids, demonstrating the strategy's effectiveness. For example:

Oxadiazole and Thiadiazole Hybrids: Linking the quinazolinone core with 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) moieties has yielded compounds with significant antimicrobial, anticancer, and anti-inflammatory activities. rtu.lvrsc.orgdergipark.org.trnih.goveurekaselect.com These five-membered heterocycles can act as bioisosteres for amide or ester groups and can modulate the physicochemical properties of the parent molecule.

Triazole Hybrids: The incorporation of a 1,2,4-triazole (B32235) ring has led to potent cytotoxic, antimicrobial, and antitubercular agents. nih.govrsc.orgnih.gov The triazole moiety can engage in hydrogen bonding and other interactions with biological targets, enhancing the binding affinity of the hybrid compound.

Hydrazone Hybrids: Quinazolinone-hydrazone hybrids have been investigated for their antitumor and BACE1 inhibitory activities. rsc.orgnih.gov The flexible hydrazone linker allows for optimal positioning of the pharmacophores within the target's active site.

Thiazolidin-4-one and Rhodanine Hybrids: The fusion of quinazolinone with thiazolidin-4-one or rhodanine scaffolds has resulted in compounds with promising antitubercular and anticancer properties. niscpr.res.innih.govrsc.orgnih.govnih.govnih.gov These hybrids often exhibit selective toxicity against cancer cells.

Pyrimidine and Indole Hybrids: Hybridization with other biologically important heterocycles like pyrimidine and indole has produced molecules with diverse pharmacological profiles, including DPP-4 inhibition, anticancer, and anti-inflammatory effects. rsc.orgnih.govcgl.org.cnrsc.org

Isoxazoline (B3343090) Hybrids: The combination of quinazolinone and isoxazoline pharmacophores via 1,3-dipolar cycloaddition reactions is a modern approach to create novel compounds with potential for enhanced or new biological activities. mdpi.comnih.govresearchgate.netresearchgate.net

This strategy underscores the modularity of drug design, where the quinazolinone scaffold serves as a foundational element for creating complex molecules with tailored biological functions.

| Hybridized Moiety | Reported Biological Activities | Reference Example(s) |

|---|---|---|

| Oxadiazole | Antimicrobial, Anticancer, Antioxidant | rtu.lvrsc.orgnih.gov |

| Thiadiazole | Anticancer, Anti-biofilm, Antimicrobial | rsc.orgdergipark.org.trnih.gov |

| Triazole | Cytotoxic, Antimicrobial, Antitubercular | nih.govrsc.orgnih.gov |

| Hydrazone | Antitumor, BACE1 Inhibition | rsc.orgnih.gov |

| Thiazolidin-4-one | Antitubercular, Cytotoxic | niscpr.res.innih.govnih.govnih.gov |

| Rhodanine | Anticancer (Cytotoxic) | nih.govrsc.org |

| Pyrimidine | DPP-4 Inhibition, Anticancer, Anti-inflammatory | rsc.orgnih.govcgl.org.cn |

| Isoxazoline | Antimicrobial | mdpi.comnih.govresearchgate.netresearchgate.net |

Rational Design and Synthesis of Library Compounds for Screening

The rational design and synthesis of compound libraries are cornerstones of modern drug discovery, enabling the high-throughput screening of numerous molecules to identify promising lead compounds. The quinazolinone scaffold is particularly well-suited for combinatorial chemistry due to the multiple points on its structure where diverse substituents can be introduced. google.comnih.gov This allows for the creation of large, structurally diverse libraries of quinazolinone analogues.

The design of these libraries often begins with a known active compound or a pharmacophore model. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are employed to predict which modifications are most likely to improve biological activity. rsc.orgcardiosomatics.ru The synthesis is typically carried out using solid-phase or solution-phase combinatorial techniques, which allow for the efficient and parallel synthesis of many compounds.

For example, a common strategy for synthesizing quinazolinone libraries involves the acid-catalyzed condensation of various N-acylanthranilic acids with a range of primary amines. google.com By systematically varying the components at each position (R1, R2, R3, etc., on the quinazolinone core), chemists can generate thousands of distinct compounds. These libraries are then screened against specific biological targets (e.g., enzymes, receptors) or in cell-based assays to identify "hits." The structural information from these active compounds is then used to design smaller, more focused libraries for lead optimization. This iterative process of design, synthesis, and screening is a powerful engine for discovering novel therapeutic agents based on the versatile quinazolinone framework. nih.gov

Diverse Research Applications in Chemical and Material Sciences

Beyond their well-documented roles in medicinal chemistry, quinazolinone derivatives are finding increasing applications in the fields of chemical and material sciences. Their unique photophysical properties, including fluorescence, make them attractive candidates for the development of chemosensors. nih.govnih.govtandfonline.comrsc.org

Quinazolinone-based fluorescent probes have been designed for the highly selective and sensitive detection of various metal ions, such as Fe(III), Al(III), and Cr(III). nih.govrsc.org The mechanism of sensing often involves a "turn-on" or "turn-off" fluorescence response upon complexation with the target ion. For instance, a novel quinazolinone derivative was developed as a fluorescence quenching "Off-On" sensor for Fe(III), where the probe forms a 1:1 complex with the ion, leading to a detectable change in its emission spectrum. nih.gov The binding event can induce changes in the electronic structure of the quinazolinone molecule, such as modulating an internal charge transfer (ICT) process, which alters its fluorescence properties. nih.gov

In addition to metal ions, these compounds have been engineered to detect other important analytes. A quinazolinone-based turn-on fluorescence probe was recently developed for the detection of carbon monoxide (CO). nih.gov In this system, the non-fluorescent probe reacts with CO, which reduces a nitro group to an amino group, thereby "turning on" a strong green fluorescence. Such sensors have potential applications in environmental monitoring and biological imaging. The inherent stability and tunable electronic properties of the quinazolinone ring system make it a promising platform for the continued development of advanced chemical sensors and functional materials.

Role as Synthetic Intermediates for Complex Molecule Construction

The quinazolinone scaffold is a cornerstone in synthetic and medicinal chemistry, recognized for its stability and versatile reactivity. mdpi.commdpi.com Derivatives of quinazolinone are integral to the structure of over 150 naturally occurring alkaloids and serve as privileged structures in drug development. mdpi.com The compound 2(1H)-Quinazolinone, 1-amino-4-phenyl- is a valuable synthetic intermediate due to its distinct structural features, which allow for the construction of more complex, biologically active molecules. Its utility stems from the presence of a reactive primary amino group at the N-1 position, a phenyl group at the C-4 position, and the inherent chemical properties of the quinazolinone core.

The 1-amino group serves as a versatile synthetic handle. It can readily undergo a variety of chemical transformations, including acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases. These reactions provide a straightforward pathway to introduce diverse functional groups and build larger molecular architectures. nih.gov For instance, the formation of Schiff base hybrids by condensing 3-amino-2-phenylquinazolin-4(3H)one with various aromatic aldehydes has been explored to create potent inhibitors of enzymes like PDE-4(B), which are relevant in cancer research. nih.gov This highlights a common strategy where the amino group on the quinazolinone core is used to link different pharmacophores, leading to hybrid molecules with potentially enhanced or novel biological activities. nih.gov

The phenyl group at the C-4 position significantly influences the molecule's steric and electronic properties, which can be crucial for its interaction with biological targets. Structure-activity relationship (SAR) studies on various quinazolinone analogues have consistently shown that substitutions on the core rings are critical for modulating pharmacological activity. nih.govacs.org Research into 4(3H)-quinazolinone antibacterials, for example, revealed that phenyl rings with para substituents at what corresponds to the C-4 position were favored for activity against S. aureus. acs.org Similarly, in the development of anticancer agents targeting tubulin, modifications at the 4-position of the quinazoline core were key to discovering more potent compounds. nih.govresearchgate.net Therefore, the 4-phenyl group in 1-amino-4-phenyl-2(1H)-quinazolinone provides a defined starting point for further optimization in drug design, where modifications on this phenyl ring could fine-tune biological efficacy.

The quinazolinone nucleus itself is a versatile building block for creating fused heterocyclic systems. researchgate.net The inherent reactivity of the lactam-lactim tautomerism in the quinazolinone ring system enhances the reactivity of adjacent positions, facilitating condensation and cyclization reactions to construct more complex polycyclic molecules. researchgate.net This adaptability makes quinazolinone derivatives, including 1-amino-4-phenyl-2(1H)-quinazolinone, valuable precursors for generating libraries of diverse compounds for high-throughput screening in drug discovery programs. mdpi.comresearchgate.net

Below is a table summarizing the biological targets and activities of complex molecules derived from quinazolinone intermediates, illustrating the scaffold's importance in constructing pharmacologically relevant compounds.

| Biological Target | Type of Quinazolinone Derivative | Resulting Biological Activity |

| Tubulin (Colchicine Site) | 1-Phenyl-1-(quinazolin-4-yl)ethanols | Anticancer (Antiproliferative) |

| Penicillin-Binding Proteins (PBP1, PBP2a) | 4(3H)-Quinazolinones | Antibacterial (against MRSA) |

| mGlu7 Receptor | 2,6-disubstituted (3H)-quinazolin-4-ones | Antipsychotic-like (Negative Allosteric Modulator) |

| Dihydrofolate Reductase (DHFR) | 2-Phenyl-quinazolinone analogues | Anticancer (DHFR inhibition) |

| Phosphodiesterase-4 (PDE-4) | Quinazolin-4(3H)one-hydrazone hybrids | Anti-cancer, Anti-inflammatory |